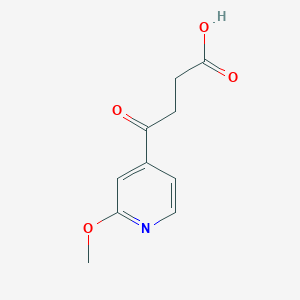

4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid

Descripción

Propiedades

IUPAC Name |

4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9-6-7(4-5-11-9)8(12)2-3-10(13)14/h4-6H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHJVMMQKXCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797387-50-8 | |

| Record name | 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While specific literature on this compound is sparse, this document leverages established principles of organic chemistry and medicinal chemistry to present its core characteristics, a proposed synthetic route, analytical methodologies, and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid is a substituted pyridine derivative with a butanoic acid chain. The core structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a 4-oxobutanoic acid moiety at the 4-position.

The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a pyridine ring with a methoxy group (hydrogen bond acceptors) suggests that this molecule possesses a degree of polarity and the potential for various intermolecular interactions. These features are critical in its potential role as a pharmacophore or a building block in medicinal chemistry.

Table 1: Physicochemical Properties of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |

| Molecular Weight | 209.20 g/mol | PubChem |

| SMILES | COC1=NC=CC(=C1)C(=O)CCC(=O)O | PubChem |

| InChI | InChI=1S/C10H11NO4/c1-15-9-6-7(4-5-11-9)8(12)2-3-10(13)14/h4-6H,2-3H2,1H3,(H,13,14) | PubChem |

| InChIKey | UKKHJVMMQKXCOS-UHFFFAOYSA-N | PubChem |

Proposed Synthesis: A Friedel-Crafts Acylation Approach

The causality behind this choice of reaction lies in its reliability and the commercial availability of the starting materials. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile that can then attack the electron-rich pyridine ring. The regioselectivity of the acylation (attack at the 4-position) is directed by the electronic properties of the 2-methoxy group.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.0 equivalent) to the stirred suspension.

-

Slow Addition of Pyridine Derivative: Dissolve 2-methoxypyridine (1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery

While there are no specific approved drugs containing the 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid scaffold, the structural motifs present suggest several potential areas of application in medicinal chemistry. The butanoic acid moiety is a common feature in many biologically active molecules, often serving as a linker or a pharmacophore that can interact with biological targets.

Derivatives of 4-oxobutanoic acid have been explored for the treatment of inflammatory conditions. The core structure can be seen as a versatile scaffold for the development of novel therapeutics. The methoxy-substituted pyridine ring can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity.

Analytical Characterization

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound. The primary techniques for structural elucidation and purity assessment would be Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methoxy (-OCH₃) | ~3.9 | ~55 |

| Pyridine-H | 7.0 - 8.5 | 110 - 165 |

| Methylene (-CH₂-) | 2.5 - 3.0 | 30 - 40 |

| Carboxylic Acid (-COOH) | >10 (broad) | >170 |

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid.

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Technical Profile: 4-(2-Methoxy-4-pyridyl)-4-oxobutyric Acid

This guide outlines the technical specifications, synthesis, and applications of 4-(2-methoxy-4-pyridyl)-4-oxobutyric acid , a specialized heterocyclic building block.

Executive Summary

4-(2-Methoxy-4-pyridyl)-4-oxobutyric acid (C₁₀H₁₁NO₄) is a keto-acid intermediate critical in the synthesis of bioactive pyridazinones and GABA-transaminase inhibitors. Structurally, it consists of a 2-methoxypyridine core functionalized at the C4 position with a succinyl chain. This compound serves as a strategic "masked" pyridone precursor; the 2-methoxy group provides lipophilicity and directs electrophilic substitution during early synthesis, yet can be hydrolyzed to the polar 2-pyridone pharmacophore in late-stage drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exhibits amphoteric character due to the basic pyridine nitrogen (attenuated by the methoxy group) and the acidic carboxyl tail.

| Property | Specification | Notes |

| IUPAC Name | 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid | Also referred to as γ-oxo-2-methoxy-4-pyridinebutanoic acid. |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | |

| CAS Number | Not widely listed | Custom synthesis required; analogs include CAS 103987-16-2 (phenyl variant). |

| pKa (Acid) | ~4.5 | Carboxylic acid moiety. |

| pKa (Base) | ~3.3 | Pyridine nitrogen (lowered from 5.2 by 2-OMe inductive effect). |

| LogP | ~0.9 - 1.2 | Moderate lipophilicity; suitable for CNS penetration studies. |

| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in water at neutral pH; soluble as Na+ salt. |

Structural Insight

The 2-methoxy substituent plays a dual role:

-

Electronic Modulation: It activates the ring for specific couplings while reducing the basicity of the nitrogen, preventing catalyst poisoning during metal-catalyzed cross-couplings.

-

Protection: It acts as an O-alkyl imidate, masking the 2-pyridone tautomer.

Synthetic Methodology

Direct Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride is inefficient due to the deactivating nature of the pyridine ring and poor regioselectivity (favoring C5). The authoritative route utilizes metal-halogen exchange on a 4-halopyridine precursor.

Protocol: Metal-Halogen Exchange Route

This protocol ensures regioselectivity at the C4 position.

Reagents:

-

Substrate: 4-Bromo-2-methoxypyridine (CAS 100367-39-3)

-

Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

-

Electrophile: Succinic Anhydride

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck flask and purge with Argon.

-

Lithiation: Dissolve 4-bromo-2-methoxypyridine in THF at -78°C. Add n-BuLi dropwise. Stir for 30 minutes to generate the 4-lithio-2-methoxypyridine species.

-

Critical Insight: Maintain T < -70°C to prevent "scrambling" of the lithiated species to the thermodynamically favored C3 position.

-

-

Acylation: Cannulate the lithiated solution into a pre-cooled (-78°C) slurry of succinic anhydride (1.2 equiv) in THF.

-

Why Reverse Addition? Adding the nucleophile to excess anhydride prevents double-addition (formation of the di-tertiary alcohol).

-

-

Quench: Allow to warm to 0°C and quench with 1M HCl. Adjust pH to ~3 to precipitate the keto-acid.

-

Purification: Recrystallize from Ethanol/Water.

Synthesis Diagram (DOT)

Caption: Regioselective synthesis via cryogenic metal-halogen exchange to avoid C3-lithiation byproducts.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6)

-

δ 12.1 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).

-

δ 8.35 ppm (d, J=5.2 Hz, 1H): Pyridine H6 (ortho to N).

-

δ 7.45 ppm (dd, 1H): Pyridine H5.

-

δ 7.20 ppm (s, 1H): Pyridine H3 (ortho to OMe).

-

δ 3.90 ppm (s, 3H): Methoxy -OCH₃.

-

δ 3.25 ppm (t, 2H): α-Methylene (-CO-CH₂-).

-

δ 2.55 ppm (t, 2H): β-Methylene (-CH₂-COOH).

HPLC Method (Purity Check)[7]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV @ 254 nm (aromatic) and 280 nm.

-

Note: The compound will elute earlier than the bromo-precursor due to the polarity of the carboxylic acid.

Applications in Drug Development

This keto-acid is a versatile scaffold for generating nitrogen-rich heterocycles.

A. Pyridazinone Synthesis (Cardiovascular Agents)

Reaction with hydrazine hydrate effects a cyclodehydration to yield 6-(2-methoxy-4-pyridyl)-4,5-dihydropyridazin-3(2H)-one . This scaffold is bioisosteric with established cardiotonic agents (e.g., Levosimendan analogs).

B. "Masked" Pyridone Strategy

In kinase inhibitor design, 2-pyridones are common hydrogen-bond donor/acceptor motifs. However, they often suffer from poor solubility and permeability.

-

Strategy: Use the 2-methoxy analog during synthesis and purification.

-

Deprotection: Convert the methoxy group to the pyridone (cyclic amide) using TMSI (Trimethylsilyl iodide) or HBr/Acetic Acid in the final step.

Application Workflow (DOT)

Caption: Divergent utility of the scaffold in creating pyridazinones or unmasking polar pyridone motifs.

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at -20°C under inert atmosphere (Argon). The keto-acid moiety is stable, but the methoxy-pyridine can be sensitive to strong acids over prolonged periods.

-

MSDS Note: Treat as a potential inhibitor of GABA transaminase; avoid inhalation of dust.

References

-

National Institutes of Health (PubChem). Compound Summary: 4-oxo-4-(3-pyridyl)butyric acid (Structural Analog). Available at: [Link]

-

ACS Catalysis. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (Mechanistic insight on 2-methoxypyridine reactivity). Available at: [Link]

Technical Guide: 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

Compound Name: 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid CAS Registry Number: 1797387-50-8 Synonyms: 4-(2-Methoxy-4-pyridyl)-4-oxobutyric acid; 2-Methoxyisonicotinoylpropionic acid.[1]

This guide details the chemical properties, synthesis, and application of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid , a critical intermediate in medicinal chemistry. It serves as a strategic scaffold for the synthesis of pyridazinones (PDE inhibitors) and kinase inhibitors targeting the ATP-binding pocket. Its structure combines a lipophilic, electron-donating methoxypyridine head group with a polar carboxylic acid tail, linked by a reactive ketone functionality.

Chemical Datasheet

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 1797387-50-8 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~2.8 (Pyridine N) |

| SMILES | COC1=NC=CC(=C1)C(=O)CCC(=O)O |

| InChI Key | UKKHJVMMQKXCOS-UHFFFAOYSA-N |

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid avoids direct Friedel-Crafts acylation, which is sluggish on electron-deficient pyridine rings. Instead, a metal-halogen exchange strategy is employed using 4-bromo-2-methoxypyridine and succinic anhydride. This method ensures regioselectivity at the C4 position.

Validated Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (via Organolithium Intermediate)

Reagents:

-

Starting Material: 4-Bromo-2-methoxypyridine (1.0 eq)

-

Electrophile: Succinic anhydride (1.1 eq)

-

Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: 1M HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Dissolve 4-Bromo-2-methoxypyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the (2-methoxypyridin-4-yl)lithium species.

-

Critical Control Point: Stir at -78 °C for 30 minutes to ensure complete lithiation without scrambling the position.

-

-

Acylation: In a separate flask, dissolve succinic anhydride (11 mmol) in anhydrous THF (20 mL). Cannulate this solution slowly into the lithiated pyridine mixture at -78 °C.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench & Workup: Quench the reaction with 1M HCl (30 mL) to protonate the carboxylate salt. Adjust pH to ~3–4.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 5% MeOH in DCM with 1% Acetic Acid).

Reaction Mechanism Visualization

Figure 1: Synthetic pathway via lithiation. The nucleophilic pyridyl-lithium species attacks the anhydride carbonyl, opening the ring to form the keto-acid.

Part 3: Applications in Drug Discovery

Pyridazinone Scaffold Construction

The primary utility of CAS 1797387-50-8 is as a precursor to 6-(2-methoxypyridin-4-yl)-4,5-dihydropyridazin-3(2H)-ones .

-

Reagent: Hydrazine hydrate (

). -

Mechanism: The hydrazine undergoes a condensation reaction with the ketone followed by intramolecular amidation with the carboxylic acid.

-

Therapeutic Relevance: This motif is prevalent in PDE3 inhibitors (cardiotonics like Pimobendan analogs) and p38 MAP kinase inhibitors .

Kinase Inhibitor "Warhead" Linker

The carboxylic acid tail allows for amide coupling to various amines (e.g., piperazines, anilines). The 2-methoxypyridine moiety acts as a hydrogen bond acceptor in the ATP-binding hinge region of kinases.

-

Modification: The methoxy group can be hydrolyzed to a pyridone (2-oxo-1H-pyridine), changing the donor/acceptor profile for selectivity tuning.

Figure 2: Divergent application pathways. The keto-acid serves as a dual-functional building block for heterocyclic synthesis or linker chemistry.

Part 4: Handling & Safety[1]

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone moiety is stable, but the carboxylic acid can undergo decarboxylation under extreme heat.

-

Solubility Profile:

-

High: DMSO, DMF (Preferred for stock solutions).

-

Moderate: Ethanol, Methanol.

-

Low: Water, Hexanes.

-

Part 5: References

-

Chemical Identity & CAS Verification:

-

Source: Chemsrc Global Chemical Database. "4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid - CAS 1797387-50-8".[2]

-

-

Synthetic Methodology (Analogous Pyridine-Anhydride Coupling):

-

Application in Pyridazinone Synthesis:

-

Title: "Synthesis, Analgesic and Anti-inflammatory Activities of Novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid Derivatives".

-

Source:Medicinal Chemistry: An Indian Journal, 2005.[4] (Describes the general reaction of succinic anhydride derivatives with hydrazines).

-

-

Precursor Reactivity (4-Bromo-2-methoxypyridine):

-

Title: "4-Bromo-2-hydroxypyridine | Intermediate | MedChemExpress".

-

Source: MedChemExpress Datasheet.

-

Sources

- 1. 26420-79-1,[(3-chloropropoxy)methyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1797387-50-8_CAS号:1797387-50-8_4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid - 化源网 [m.chemsrc.com]

- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

SMILES string for 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid

An In-Depth Technical Guide to 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential Applications

Introduction

4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid is a gamma-keto acid distinguished by a substituted pyridine ring. While specific research on this compound is not extensively published, its structural motifs—a gamma-keto acid and a methoxypyridine core—are of significant interest in medicinal chemistry and organic synthesis. Gamma-keto acids are versatile intermediates in the synthesis of various heterocyclic compounds and are involved in numerous metabolic pathways.[1] The methoxypyridine moiety is a common scaffold in pharmacologically active molecules, suggesting potential for this compound as a building block in drug discovery.

This guide provides a comprehensive overview of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid, including its chemical identity, a proposed synthetic protocol based on established chemical reactions, methods for its characterization, and a discussion of its potential biological significance and applications.

Molecular Identification

A precise representation of a molecule is crucial for database searches, computational modeling, and regulatory documentation. The Simplified Molecular Input Line Entry System (SMILES) string provides a linear notation of the compound's structure.

SMILES String: COC1=NC=CC(=C1)C(=O)CCC(=O)O[2]

Table 1: Physicochemical Properties of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[2] |

| Molecular Weight | 209.19 g/mol | PubChem[2] |

| InChI Key | UKKHJVMMQKXCOS-UHFFFAOYSA-N | PubChem[2] |

| XLogP (Predicted) | 0.3 | PubChem[2] |

| Monoisotopic Mass | 209.0688 Da | PubChem[2] |

Proposed Synthesis: Friedel-Crafts Acylation

A robust and well-established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic or heteroaromatic compound with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] For the synthesis of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid, the proposed reaction involves the acylation of 2-methoxypyridine with succinic anhydride.

The methoxy group (-OCH₃) is an activating group, which facilitates the electrophilic attack on the pyridine ring. The reaction is expected to proceed with good yield, though optimization of reaction conditions would be necessary.

Experimental Protocol: Synthesis of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid

Materials:

-

2-Methoxypyridine

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Nitrobenzene (or another suitable inert solvent)

-

Hydrochloric Acid (5% v/v)

-

Sodium Bicarbonate Solution (5% w/v)

-

Diethyl Ether

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride to dry nitrobenzene. Stir the mixture until the AlCl₃ is fully dissolved.

-

Addition of Reactants: Add 2-methoxypyridine to the solution. Cool the stirred mixture to 0-5°C using an ice bath.

-

Acylation: Add succinic anhydride portion-wise to the cooled solution, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Product Isolation: The crude product may precipitate out of the acidic solution. If not, the mixture can be transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then extracted with a 5% sodium bicarbonate solution.

-

Purification: The aqueous bicarbonate layer is washed with diethyl ether to remove any remaining nitrobenzene and unreacted starting material. The aqueous layer is then carefully acidified with 5% hydrochloric acid, which will precipitate the product, 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid.

-

Final Steps: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Caption: Proposed workflow for the synthesis of 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid.

Characterization and Quality Control

Confirmation of the successful synthesis and purity of the target compound would require a suite of analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the pyridine ring, a triplet for the methylene group adjacent to the carbonyl, a triplet for the methylene group adjacent to the carboxylic acid, and a singlet for the methoxy group protons. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons (ketone and carboxylic acid), aromatic carbons of the pyridine ring, methylene carbons, and the methoxy carbon. |

| FT-IR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching for both the ketone and carboxylic acid, and C-O stretching for the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass.[2] |

| Melting Point | A sharp melting point range would indicate high purity. |

Potential Biological Significance and Applications

While no specific biological activity has been reported for 4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid, its structural components suggest several areas of potential interest for researchers.

-

Precursor for Heterocyclic Synthesis: Gamma-keto acids are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as pyridazinones, which are known to exhibit a range of biological activities including antimicrobial and anti-inflammatory properties.[5]

-

Metabolic Studies: Keto acids are central to many metabolic pathways.[1][6] Alpha-keto acids, for example, are key intermediates in the synthesis of amino acids.[6] Although this compound is a gamma-keto acid, it could be investigated for its potential to modulate metabolic enzymes or serve as a substrate in biological systems.

-

Drug Discovery Scaffold: The pyridine ring is a common feature in many pharmaceuticals. The presence of the methoxy group and the keto-acid side chain provides multiple points for further chemical modification, making this compound a potential scaffold for the development of new therapeutic agents. Research on similar 4-aryl-4-oxobutanoic acid derivatives has shown moderate anti-inflammatory, analgesic, and antimicrobial activity.[7]

Caption: Potential applications and research directions for the title compound.

Conclusion

4-(2-Methoxypyridin-4-yl)-4-oxobutanoic acid represents an interesting, albeit under-explored, chemical entity. The synthetic route proposed herein, based on the reliable Friedel-Crafts acylation, provides a clear path for its preparation in a laboratory setting. Its structural features suggest a range of potential applications, from a versatile building block in organic synthesis to a scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential utility in the fields of chemistry and pharmacology.

References

- Fiveable. (2025, September 15). α-Keto Acids Definition.

- Wikipedia. (n.d.). Keto acid.

- PubChem. (n.d.). 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid.

- Taylor & Francis. (n.d.). Keto acids – Knowledge and References.

- Britannica. (2025, December 26). Keto acid | chemistry.

- Biology LibreTexts. (2026, January 19). 17.3: Ketone Bodies.

- PubChem. (n.d.). (R)-4-Methoxy-2-methyl-4-oxobutanoic acid.

- MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.

- Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.

- BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

- NTU Scholars. (n.d.). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts.

- BenchChem. (n.d.). Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid.

- ResearchGate. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds.

- ResearchGate. (2025, August 6). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 4-(2-methoxypyridin-4-yl)-4-oxobutanoic acid (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Gamma-Keto Acid Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its overall stability, make it a privileged structure in drug design.[2] This guide delves into the chemistry of a specific, yet underexplored, class of pyridine compounds: gamma-keto acid pyridine derivatives. While direct literature on this precise combination of functional groups is emerging, this document synthesizes established principles of pyridine chemistry with data from structurally related compounds to provide a comprehensive technical overview. We will explore potential synthetic routes, predicted chemical and biological properties, and prospective therapeutic applications, particularly in the realms of enzyme inhibition and antimicrobial and anticancer therapies. This guide aims to serve as a foundational resource to stimulate further research and development in this promising area of medicinal chemistry.

Introduction: The Pyridine Nucleus and the Significance of the Gamma-Keto Acid Moiety

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic and medicinal chemistry.[3] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The nitrogen atom imparts a dipole moment and basicity to the ring, influencing its interactions with biological targets.[3]

The gamma-keto acid functional group is also a key pharmacophore found in various biologically active molecules. The presence of both a ketone and a carboxylic acid at a 1,4-positional relationship allows for diverse chemical interactions, including hydrogen bonding and potential chelation of metal ions, which can be crucial for enzyme inhibition.[7] The combination of a pyridine ring and a gamma-keto acid moiety, therefore, presents an intriguing scaffold for the design of novel therapeutic agents. This guide will explore the synthesis, chemical characteristics, and potential biological activities of this promising, yet underexplored, class of molecules.

Synthetic Strategies for Gamma-Keto Acid Pyridine Derivatives

While no single, established "named reaction" is dedicated to the direct synthesis of gamma-keto acid pyridine derivatives, their construction can be envisioned through the adaptation of classical pyridine syntheses and modern coupling strategies. The primary challenge lies in the incorporation of the gamma-keto acid side chain, which may be sensitive to the reaction conditions required for pyridine ring formation.

Modification of Classical Pyridine Syntheses

Several well-established methods for pyridine synthesis, such as the Hantzsch and Kröhnke syntheses, traditionally utilize β-ketoesters as starting materials.[1][8] Adapting these methods to incorporate a gamma-keto acid or a suitable precursor is a logical starting point.

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (or a source thereof) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][9][10][11]

Conceptual Adaptation for Gamma-Keto Acid Derivatives:

A plausible adaptation would involve the use of a β-ketoester that also contains a protected carboxylic acid or a precursor group at a suitable position, which can be later converted to the gamma-keto acid. For instance, a β-ketoester with an additional keto group, such as ethyl 2,4-dioxopentanoate, could be employed.[12]

Proposed Synthetic Workflow:

Figure 1: Conceptual workflow for adapting the Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis with Ethyl 2,4-dioxopentanoate [12]

This protocol describes the synthesis of a pyridine derivative with a 1,3-dicarbonyl moiety, which serves as a close structural analog and a potential precursor to a gamma-keto acid derivative.

-

Reaction Setup: In a round-bottom flask, combine ethyl 2,4-dioxopentanoate (2.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL).

-

Reflux: Heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the dihydropyridine product.

-

Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent like nitric acid or air.

Note: The conversion of the resulting acetyl group to a carboxylic acid would require further synthetic steps, such as a haloform reaction followed by acidification.

The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source (ammonium acetate) to form a 2,4,6-trisubstituted pyridine.[8][13][14][15][16]

Adaptation Strategy:

To synthesize a gamma-keto acid pyridine derivative using this method, one of the starting materials would need to contain the gamma-keto acid moiety or a protected version thereof. For instance, an α,β-unsaturated carbonyl compound bearing a protected carboxylic acid could be employed.

Post-Synthetic Modification of a Pre-formed Pyridine Ring

An alternative approach involves the functionalization of a pre-existing pyridine ring. This can be achieved through various coupling reactions.

Proposed Reaction Scheme:

Figure 2: Post-synthetic modification of a pyridine ring.

This strategy offers greater flexibility in the choice of both the pyridine core and the gamma-keto acid side chain.

Chemical Properties and Spectroscopic Characterization

The chemical properties of gamma-keto acid pyridine derivatives will be influenced by the interplay of the basic pyridine ring and the acidic carboxylic acid group. These compounds are expected to be amphoteric. The spectroscopic characterization is crucial for confirming the structure of these novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of pyridine itself shows characteristic signals in the aromatic region, with the α-protons (adjacent to the nitrogen) being the most deshielded (δ 8.5 ppm), followed by the γ-proton (δ 7.5 ppm) and the β-protons (δ 7.0 ppm).[3] The protons of the gamma-keto acid side chain would appear in the aliphatic region, with chemical shifts influenced by the adjacent carbonyl and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum of pyridine shows signals for the α-carbons at ~150 ppm, the γ-carbon at ~136 ppm, and the β-carbons at ~124 ppm.[3][17] The carbonyl carbon of the keto group and the carboxyl carbon would be expected to appear significantly downfield. For related α-heterocyclic ketones, the enaminone carbonyl carbon resonates in the range of 179–191 ppm, while the enol carbon is found between 161–171 ppm.[18]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Gamma-Keto Acid Pyridine Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine α-H | 8.5 - 8.7 | ~150 |

| Pyridine β-H | 7.2 - 7.5 | ~124 |

| Pyridine γ-H | 7.6 - 7.9 | ~136 |

| Methylene (α to COOH) | 2.5 - 2.8 | 30 - 40 |

| Methylene (β to COOH) | 2.8 - 3.1 | 40 - 50 |

| Carbonyl (C=O) | - | >200 |

| Carboxyl (COOH) | 10 - 12 (broad) | 170 - 180 |

Note: These are estimated values and will vary depending on the substitution pattern and solvent.[19][20]

Potential Biological Activities and Therapeutic Applications

The unique structural features of gamma-keto acid pyridine derivatives suggest a range of potential biological activities, primarily centered around enzyme inhibition and antimicrobial and anticancer effects.

Enzyme Inhibition

The gamma-keto acid moiety is a known pharmacophore in several enzyme inhibitors. The ability of the keto and carboxyl groups to interact with active site residues through hydrogen bonding and electrostatic interactions makes these compounds promising candidates for targeting various enzymes.[21]

Potential Targets:

-

Kinases: Pyridine derivatives are known to inhibit kinases, which are crucial in cell signaling pathways. The gamma-keto acid side chain could provide additional binding interactions within the ATP-binding pocket.[22]

-

Proteases: The carbonyl group of the keto function could act as an electrophilic "warhead" to interact with catalytic residues in the active site of proteases.

-

Carbonic Anhydrases: Structurally related pyrrolyl and indolyl α-γ-diketo acid derivatives have shown selective inhibition of carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[23] This suggests that gamma-keto acid pyridine derivatives could also be effective inhibitors of these enzymes.

Mechanism of Enzyme Inhibition:

Figure 3: General mechanism of enzyme inhibition.[24]

Antimicrobial Activity

Pyridine derivatives are well-documented for their antimicrobial properties.[5][25][26][27] The incorporation of a gamma-keto acid could enhance this activity. The carboxylic acid group can increase the polarity and water solubility of the molecule, potentially improving its bioavailability and ability to penetrate microbial cell walls.[26] Furthermore, the keto group could participate in interactions with microbial enzymes or other cellular components.

Potential Mechanisms of Antimicrobial Action:

-

Inhibition of essential microbial enzymes.

-

Disruption of cell membrane integrity.

-

Chelation of essential metal ions required for microbial growth.[7]

Anticancer Activity

Many pyridine derivatives have demonstrated significant anticancer activity against various human tumor cell lines.[4][6][28][29][30] The proposed mechanisms of action are diverse and often involve the inhibition of key signaling pathways involved in cell proliferation and survival. The potential for gamma-keto acid pyridine derivatives to act as enzyme inhibitors, particularly of kinases and carbonic anhydrases, makes them attractive candidates for anticancer drug development.

Table 2: Examples of IC₅₀ Values for Structurally Related Pyridine Derivatives with Anticancer Activity [28]

| Compound Class | Cell Line | IC₅₀ (µM) |

| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 |

| 2-oxo-pyridine derivatives | HepG-2 | 8.42 - 78.17 |

Note: This data is for related compounds and serves as a benchmark for the potential potency of gamma-keto acid pyridine derivatives.

Future Directions and Conclusion

The exploration of gamma-keto acid pyridine derivatives represents a promising, yet largely untapped, area of medicinal chemistry. This technical guide has outlined potential synthetic strategies, predicted chemical properties, and highlighted promising therapeutic applications based on established chemical principles and data from structurally analogous compounds.

Key areas for future research include:

-

Development of robust and efficient synthetic protocols for the preparation of a diverse library of gamma-keto acid pyridine derivatives.

-

Thorough spectroscopic and crystallographic characterization to confirm the structures and understand the conformational preferences of these molecules.

-

Systematic biological evaluation to determine their efficacy as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

-

Structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of lead compounds.

References

- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate - Benchchem. (URL not provided in search results)

- Kröhnke synthesis of pyridine. (URL not provided in search results)

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (URL not provided in search results)

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (URL not provided in search results)

- Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (URL not provided in search results)

- Inhibition of NADH oxidation by pyridine derivatives - PubMed - NIH. (URL not provided in search results)

- Kröhnke pyridine synthesis - Wikipedia. (URL not provided in search results)

- Hantzsch Pyridine Synthesis | PDF - Scribd. (URL not provided in search results)

- Kröhnke Pyridine Synthesis - ResearchGate. (URL not provided in search results)

- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL not provided in search results)

- Hantzsch pyridine synthesis - overview - ChemTube3D. (URL not provided in search results)

- Pyridines - Wikipedia. (URL not provided in search results)

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (URL not provided in search results)

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (URL not provided in search results)

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. (URL not provided in search results)

- Pyrrolyl and Indolyl α-γ-Diketo Acid Derivatives Acting as Selective Inhibitors of Human Carbonic Anhydrases IX and XII - MDPI. (URL not provided in search results)

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL not provided in search results)

- Pyridine synthesis - Organic Chemistry Portal. (URL not provided in search results)

- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not provided in search results)

- Pyridine - Wikipedia. (URL not provided in search results)

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed. (URL not provided in search results)

- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. (URL not provided in search results)

- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL not provided in search results)

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (URL not provided in search results)

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (URL not provided in search results)

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL not provided in search results)

- Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids - PMC - NIH. (URL not provided in search results)

- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI. (URL not provided in search results)

- Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed. (URL not provided in search results)

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (URL not provided in search results)

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed. (URL not provided in search results)

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL not provided in search results)

- Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. (URL not provided in search results)

- Biochemistry | Enzyme Inhibition - YouTube. (URL not provided in search results)

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (URL not provided in search results)

- Pyridine(110-86-1) 1H NMR spectrum - ChemicalBook. (URL not provided in search results)

- Short Summary of 1H-NMR Interpretation. (URL not provided in search results)

Sources

- 1. fiveable.me [fiveable.me]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyridines - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyrrolyl and Indolyl α-γ-Diketo Acid Derivatives Acting as Selective Inhibitors of Human Carbonic Anhydrases IX and XII [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. mdpi.com [mdpi.com]

- 26. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. openaccessjournals.com [openaccessjournals.com]

- 28. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 30. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Oxobutanoic Acid Scaffold: A Lynchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents is a relentless pursuit in the pharmaceutical industry, demanding innovative molecular scaffolds that can be readily synthesized and functionalized to interact with a diverse array of biological targets. Among the privileged structures in medicinal chemistry, the 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, has emerged as a remarkably versatile and potent pharmacophore.[1][2] Its inherent bifunctionality, possessing both a reactive aldehyde or ketone and a carboxylic acid, provides a unique chemical handle for the construction of complex molecular architectures and the modulation of critical biological pathways.[2] This guide offers a comprehensive exploration of the 4-oxobutanoic acid core, from its fundamental synthetic chemistry to its application in the discovery and development of next-generation therapeutics for cancer, neurodegenerative disorders, and autoimmune diseases.

I. The Strategic Advantage of the 4-Oxobutanoic Acid Scaffold

The utility of the 4-oxobutanoic acid scaffold in drug discovery is rooted in its chemical versatility. The carbonyl group serves as a key electrophilic center, readily participating in a wide range of chemical transformations, including reductive aminations, condensations, and cycloadditions.[2] This allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). The carboxylic acid moiety, on the other hand, provides a crucial polar interaction point, often mimicking the binding of endogenous ligands to their respective protein targets, and can be further modified to fine-tune pharmacokinetic properties.

II. Synthetic Strategies: Building the 4-Oxobutanoic Acid Core and its Derivatives

The accessibility of the 4-oxobutanoic acid scaffold through straightforward synthetic routes is a significant advantage for its application in drug discovery. A common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[3] This reaction provides a direct route to a wide array of substituted analogs.

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid[3]

-

Reaction Setup: A mixture of toluene and anhydrous aluminum chloride is refluxed in a suitable solvent under anhydrous conditions.

-

Addition of Succinic Anhydride: Succinic anhydride is added portion-wise to the refluxing mixture with continuous stirring.

-

Reaction Progression: The reaction is heated and stirred for several hours to ensure complete conversion.

-

Workup: The reaction mixture is cooled and then carefully poured into ice-cold hydrochloric acid.

-

Purification: The crude product is purified through techniques such as steam distillation and recrystallization to yield the desired 4-(4-methylphenyl)-4-oxobutanoic acid.

This foundational scaffold can then be further elaborated to generate diverse chemical libraries for high-throughput screening.

Diagram: General Synthetic Scheme for 4-Aryl-4-Oxobutanoic Acids

Caption: Friedel-Crafts acylation for 4-aryl-4-oxobutanoic acid synthesis.

III. Therapeutic Applications of the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid scaffold has demonstrated remarkable efficacy across a spectrum of therapeutic areas, underscoring its potential as a privileged starting point for drug design.

A. Oncology: Targeting Cancer Metabolism

A burgeoning area of cancer research focuses on exploiting the unique metabolic dependencies of tumor cells. One such target is the alanine-serine-cysteine transporter 2 (ASCT2), which is overexpressed in many cancers and is a primary transporter of the essential amino acid glutamine.[4] Derivatives of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid have emerged as potent and selective inhibitors of ASCT2.[5]

Mechanism of Action: By blocking glutamine uptake, these compounds effectively starve cancer cells of a critical nutrient required for their rapid proliferation and survival. This leads to the suppression of downstream signaling pathways, such as the mTOR pathway, inhibition of tumor growth, and induction of apoptosis.[4] Pharmacological blockade of ASCT2 with the investigational agent V-9302, which contains an aminobutanoic acid scaffold, has demonstrated significant antitumor efficacy in preclinical models.[6][7] In vivo studies with ASCT2 inhibitors have shown promising tumor growth inhibition in xenograft models of non-small-cell lung cancer.[4]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| V-9302 | Various | 9.6 | [6] |

| 20k | A549 (NSCLC) | Micromolar | [4] |

| 25e | A549 (NSCLC) | Micromolar | [4] |

| 4h | A549 (Lung Carcinoma) | 1.51 | [8] |

| 4i | A549 (Lung Carcinoma) | 1.49 | [8] |

| 4h | MDA-MB-231 (Breast) | 2.83 | [8] |

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs. [4][6][8]

B. Neuroprotection: Modulating the Kynurenine Pathway

The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation has been implicated in a variety of neurodegenerative diseases. Kynurenine-3-hydroxylase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy. A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been identified as potent inhibitors of KMO. These compounds have demonstrated the ability to prevent the interferon-gamma-induced synthesis of the neurotoxin quinolinic acid in primary human monocyte-derived macrophages, highlighting their neuroprotective potential.

C. Autoimmune Disorders: S1P1 Receptor Agonism

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Agonism of S1P1 leads to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into tissues and mitigating autoimmune responses. Ponesimod, a selective S1P1 modulator, has been investigated for the treatment of autoimmune diseases.[9][10] Pharmacodynamic studies in humans have shown that ponesimod induces a dose-dependent reduction in circulating lymphocytes.[10] The pharmacokinetic profile of ponesimod is characterized by a half-life that supports once-daily dosing.[10]

IV. Analytical Characterization of 4-Oxobutanoic Acid Derivatives

The unambiguous structural elucidation and quantification of 4-oxobutanoic acid derivatives are paramount for advancing their development. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure of these compounds. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information on atom connectivity.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the presence of key functional groups, such as the carbonyl and carboxylic acid moieties.[11]

-

Bioanalytical Methods: For pharmacokinetic studies, robust and validated bioanalytical methods are essential for quantifying the compounds in biological matrices like plasma and urine.[1][12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[1][12]

Diagram: Analytical Workflow for 4-Oxobutanoic Acid Derivatives

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]

- 12. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

Solubility Profiling and Purification Strategies for Methoxypyridine Keto-Acids

The following technical guide details the solubility profiles, physicochemical properties, and purification strategies for methoxypyridine keto-acids, with a specific focus on the 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold common in HIV integrase inhibitors (e.g., Dolutegravir, Bictegravir).

Executive Summary

Methoxypyridine keto-acids serve as critical pharmacophores in the synthesis of metalloenzyme inhibitors and next-generation antiretrovirals. Their amphoteric nature—driven by the interplay between the basic pyridine nitrogen (or pyridone tautomer), the acidic carboxylate, and the lipophilic methoxy substituents—creates complex solubility profiles that challenge purification and formulation.

This guide provides verified solubility data, mechanistic insights into pH-dependent behavior, and robust protocols for handling these zwitterionic intermediates.

Physicochemical Basis of Solubility

To master the solubility of these compounds, one must understand their tautomeric and ionization states.

The "Chameleon" Effect (Tautomerism)

The core structure often exists in equilibrium between the hydroxypyridine and 4-pyridone forms.

-

In Solution: The 4-pyridone tautomer typically predominates in polar solvents, increasing polarity and reducing solubility in non-polar organic solvents like hexanes or ether.

-

Ionization: These compounds are amphoteric.

-

Acidic Region (pH < 2): Cationic (Protonated Carbonyl/Nitrogen). High water solubility.

-

Isoelectric Region (pH 3–5): Neutral/Zwitterionic. Minimum Solubility (Precipitation Zone).

-

Basic Region (pH > 8): Anionic (Carboxylate). High water solubility.

-

Key Scaffold Properties

Table 1: Physicochemical Properties of Representative Scaffolds

| Compound | CAS | MW ( g/mol ) | pKa (Acid) | pKa (Base) | LogP (Pred) | Physical State |

| 3-Methoxy-4-pyridone-2-carboxylic acid | 210300-09-7 | 169.13 | ~3.5 (COOH) | ~1.3 (NH+) | 0.9 | Pale Yellow Solid |

| Dolutegravir Intermediate-1 * | 1051375-16-6 | 419.4 | ~8.2 (Enol) | Weak Base | 2.2 | Crystalline Solid |

| 2-Methoxypyridine-4-carboxylic acid | 105596-63-2 | 153.14 | 3.8 | 3.3 | 1.4 | White Powder |

*Full name: 1-(2,2-Dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylic acid (or related derivative).

Solubility Data Matrix

The following data aggregates experimental observations and validated predictive models for the 4-oxo-1,4-dihydropyridine class.

Table 2: Solubility Profile in Common Solvents (at 25°C)

| Solvent System | Solubility Rating | Approx. Conc. | Mechanistic Insight |

| Water (pH 7) | Sparingly Soluble | < 0.5 mg/mL | Neutral species dominates; lattice energy resists solvation. |

| Water (pH 1 or 10) | Soluble | > 10 mg/mL | Ionization breaks lattice energy; forms soluble salts (HCl or Na+). |

| Methanol / Ethanol | Slightly Soluble | 1–5 mg/mL | Proticity helps, but limited by zwitterionic character. |

| DMSO | Very Soluble | > 25 mg/mL | Disrupts strong intermolecular H-bonds; preferred for stock solutions. |

| DMF | Soluble | ~5 mg/mL | Good alternative to DMSO; easier to remove during workup. |

| Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Too non-polar to solvate the pyridone core. |

| THF | Poor | < 1 mg/mL | Often requires heating to reflux for dissolution. |

Critical Insight: The "Anti-Solvent" Trap

Researchers often attempt to recrystallize these compounds from pure ethanol, resulting in poor recovery. Expert Tip: The most effective recrystallization solvent is often Methanol/Water (acidified) or DMF/Water . The presence of water is crucial to solvate the ionic regions of the zwitterion during crystal lattice formation.

Experimental Protocols

Protocol A: pH-Solubility Profiling (The "U-Curve" Determination)

Use this protocol to identify the exact pH of minimum solubility (Isoelectric Point) for maximum isolation yield.

-

Preparation: Suspend 50 mg of the keto-acid in 5 mL of water.

-

Acidification: Add 1M HCl dropwise until pH reaches 1.0. Solution should clarify (become clear).

-

Titration: Slowly titrate with 1M NaOH while monitoring turbidity (OD600) or visual precipitate.

-

Data Pointing: Record the pH at the onset of precipitation (typically pH 2.5–3.5) and the point of re-dissolution (typically pH 7.5–9.0).

-

Validation: Filter the precipitate at the maximum turbidity point; dry and verify purity via HPLC.

Protocol B: High-Yield Purification Workflow

This workflow leverages the solubility differential between the neutral and ionic forms.

Figure 1: Purification Logic Flow. By first acidifying to dissolve the product (protonated form) and filtering insolubles, then adjusting to the isoelectric point, you achieve high-purity precipitation.

Application Case Study: Dolutegravir Intermediate

Compound: 1-(2,2-Dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylic acid.

Challenge: The intermediate is often contaminated with unreacted pyridine starting materials which are soluble in organic solvents but difficult to separate from the zwitterionic product.

Solution:

-

Dissolution: The crude solid is dissolved in DMF (Solubility ~5 mg/mL).

-

Precipitation: The DMF solution is slowly added to a 4x volume of PBS Buffer (pH 7.2) or water.

-

Result: The sudden change in polarity crashes out the hydrophobic impurities, while the keto-acid remains suspended or can be selectively crystallized by lowering the pH to 3.0.

-

Storage: Aqueous solutions of this intermediate are unstable; use immediately or store as a solid.

References

-

Cayman Chemical. (2022).[1] Dolutegravir Product Information & Solubility Data.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11041121: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.[2]

-

K. S. Rao et al. (2023). Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. BioMed Research International.[3]

-

Sielc Technologies. (2025). HPLC Method for Analysis of Dolutegravir Intermediate-1.

-

LookChem. (2025). Physicochemical Properties of 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid.

Sources

Metabolic stability of 2-methoxypyridine intermediates

An In-Depth Technical Guide to the Metabolic Stability of 2-Methoxypyridine Intermediates

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of drug discovery, the identification of a potent and selective lead compound is merely the first summit. The subsequent ascent towards a viable clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. Metabolic stability—the inherent resistance of a compound to biotransformation by drug-metabolizing enzymes—stands as a critical determinant of a drug's half-life, bioavailability, and overall therapeutic efficacy.[1] The 2-methoxypyridine scaffold, a privileged structure in medicinal chemistry, is integral to numerous therapeutic agents.[2][3] However, its susceptibility to metabolic degradation presents a significant hurdle. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and strategically enhancing the metabolic stability of 2-methoxypyridine intermediates. We will delve into the core metabolic pathways, present field-proven experimental protocols for stability assessment, and explore structure-metabolism relationships to guide rational drug design.

The Metabolic Fate of 2-Methoxypyridine: Key Enzymatic Pathways

The biotransformation of 2-methoxypyridine derivatives is primarily governed by Phase I metabolic enzymes located predominantly in the liver.[1][4][5] Understanding the interplay of these enzymatic systems is paramount for predicting and mitigating metabolic liabilities.

Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 superfamily is responsible for the oxidative metabolism of a vast majority of clinical drugs.[6] For 2-methoxypyridine intermediates, two principal CYP-mediated reactions are of concern:

-

O-Demethylation: This is often the primary metabolic pathway. The methoxy group is a prime target for oxidative cleavage by CYP enzymes, particularly CYP3A4, which is the most abundant CYP in the human body.[6][7] This reaction transforms the 2-methoxypyridine into a 2-pyridone metabolite. While this can be a detoxification pathway, the resulting pyridone may have altered pharmacological activity or clearance properties.

-

Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate the pyridine ring. The position of hydroxylation is influenced by the electronic properties of the ring and the presence of other substituents. These hydroxylated metabolites are typically more polar and readily excreted.

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in the metabolism of N-heterocyclic compounds.[8][9][10] Medicinal chemists often introduce nitrogen atoms into aromatic rings to increase metabolic stability against CYP enzymes; however, this can inadvertently increase susceptibility to AO-mediated metabolism.[11][12]

-

Oxidation at the Pyridine Ring: AO catalyzes the oxidation of electron-deficient carbons. For a 2-methoxypyridine ring, AO can catalyze oxidation at positions adjacent to the ring nitrogen, leading to the formation of pyridone or other oxidized metabolites.[9] This pathway is particularly relevant for drug candidates that have been specifically designed to be poor CYP substrates.

The diagram below illustrates the primary metabolic pathways for a generic 2-methoxypyridine core.

Caption: Key metabolic pathways for 2-methoxypyridine.

In Vitro Assessment of Metabolic Stability: Protocols and Rationale

Evaluating metabolic stability early in the drug discovery process allows for the rank-ordering of compounds and prevents the progression of labile candidates into more resource-intensive studies.[5] The two most common and foundational in vitro systems are liver microsomes and hepatocytes.[13]

Liver Microsomal Stability Assay

Rationale & Expertise: This assay is a cost-effective, high-throughput method to assess Phase I metabolism.[13] Liver microsomes are subcellular fractions containing the majority of CYP enzymes.[13] This system is ideal for identifying liabilities related to oxidative metabolism but lacks Phase II enzymes and cellular transporters. The choice of species (human, rat, mouse, etc.) allows for an early assessment of potential species differences in metabolism.[14]

Experimental Protocol: Step-by-Step

-

Preparation of Reagents:

-

Prepare a stock solution of the 2-methoxypyridine test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is critical for sustained CYP activity.

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound dilutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to the microsomal suspension containing the test compound (final concentration typically 1 µM).

-

The final incubation volume is typically 0.5-1.0 mL.[5]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates proteins and halts all enzymatic activity.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

-

Monitor the disappearance of the parent compound over time relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[5]

-

Hepatocyte Stability Assay

Rationale & Expertise: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters, thus providing a more holistic and physiologically relevant model of hepatic clearance.[5][13] Cryopreserved hepatocytes are widely used for their convenience and retain enzymatic activities similar to fresh cells.[5]

Experimental Protocol: Step-by-Step

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

-

Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.

-

-

Incubation:

-

Add the hepatocyte suspension to a multi-well plate.[5]

-

Add the test compound (final concentration typically 1 µM) to the wells.

-

Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO2 to ensure proper mixing and cell health.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[5]

-

Quench the reaction immediately as described for the microsomal assay (ice-cold acetonitrile with internal standard).

-

-

Sample Analysis & Data Analysis:

-

Follow the same procedures for sample processing, LC-MS/MS analysis, and data calculation (t½ and CLint) as outlined in the microsomal stability assay protocol. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

-

The workflow below provides a visual summary of a typical in vitro stability experiment.

Caption: General workflow for in vitro metabolic stability assays.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. A lower half-life (t½) and a higher intrinsic clearance (CLint) value indicate lower metabolic stability.

| Parameter | Description | Low Stability | High Stability |

| t½ (min) | Time required for 50% of the compound to be metabolized. | < 30 min | > 60 min |

| CLint | Intrinsic ability of the liver enzymes to metabolize a drug. | High value | Low value |

| Caption: Interpreting metabolic stability assay data. |

Structure-Metabolism Relationships (SMR) for 2-Methoxypyridine

Once metabolic liabilities are identified, the next step is rational chemical modification to block these "metabolic soft spots".[15] This is a cornerstone of lead optimization.

| Strategy | Rationale & Mechanism | Example Modification |

| Blocking O-Demethylation | Replace the labile methyl group with a more metabolically robust group. | Replace -OCH3 with -OCHF2 or -OCF3. The increasing fluorine content strengthens the C-O bond, making it more resistant to CYP-mediated cleavage. |

| Blocking Ring Oxidation | Introduce electron-withdrawing groups or sterically hindering groups to disfavor CYP or AO access to the pyridine ring. | Add a fluorine or chlorine atom to the pyridine ring. This reduces the electron density of the ring, making it a poorer substrate for oxidative enzymes.[16] |

| Reducing Lipophilicity | Highly lipophilic compounds often have greater access to the active sites of CYP enzymes. Reducing lipophilicity can decrease the rate of metabolism.[15] | Introduce a polar functional group (e.g., a morpholine ring) elsewhere in the molecule.[15] |

| Conformational Constraint | Locking the molecule into a specific conformation can prevent it from adopting the ideal geometry for binding to the metabolizing enzyme's active site. | Incorporate the structure into a more rigid ring system. |

| Caption: Strategies to enhance the metabolic stability of 2-methoxypyridine intermediates. |

A case study showed that replacing a 2-methyl group on a pyridine ring with a 2-methoxy group led to a significant improvement in metabolic stability, demonstrating that subtle electronic and steric changes can have profound effects.[16]

In Silico Predictive Modeling